molecular formula C10H11NO2 B6280535 3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one CAS No. 123094-71-3

3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one

Cat. No. B6280535
CAS RN: 123094-71-3
M. Wt: 177.2
InChI Key:
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Description

The compound “3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one” belongs to the class of organic compounds known as tetrahydroquinolines . Tetrahydroquinolines are compounds containing a quinoline moiety, which is a bicyclic compound made up of a benzene ring fused to a pyridine ring, and four hydrogen atoms .


Molecular Structure Analysis

The molecular structure of “3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one” would likely include a bicyclic system with a benzene ring fused to a pyridine ring, along with a hydroxy group and a methyl group attached to the ring system .


Chemical Reactions Analysis

The chemical reactions of “3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one” would depend on its functional groups. The hydroxy group could potentially undergo reactions such as deprotonation, condensation, or substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one” would depend on its molecular structure. For instance, tetrahydroquinolines generally have a boiling point of around 106-108 °C and a density of about 1.03 g/mL at 25 °C .

Scientific Research Applications

Cancer Treatment

Indole derivatives, like our compound of interest, have been increasingly recognized for their role in treating cancer cells. They exhibit various biologically vital properties, including the ability to interfere with cancer cell proliferation and survival . The compound’s structural similarity to indoles suggests potential applications in targeted cancer therapies, possibly as part of chemotherapeutic drug formulations.

Antimicrobial Activity

The structural framework of indole derivatives is known to possess antimicrobial properties. This makes 3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one a candidate for developing new antimicrobial agents that could be effective against resistant strains of bacteria and other microbes .

Neuroprotection

Quinoline derivatives are explored for their neuroprotective effects, particularly as iron-chelators. Given the structural relation, our compound may hold promise in therapeutic strategies aimed at neurodegenerative diseases like Parkinson’s and Alzheimer’s by mitigating oxidative stress and metal-induced toxicity .

Antiviral and Anti-HIV Properties

Indole derivatives have shown significant antiviral activities, including against HIV. The compound’s potential to inhibit virus replication could be harnessed to develop new antiviral drugs, especially in the context of emerging viral diseases .

Anti-inflammatory Applications

The anti-inflammatory properties of indole derivatives are well-documented3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one could be utilized in the synthesis of drugs aimed at treating chronic inflammatory conditions, such as arthritis or inflammatory bowel disease .

Antidiabetic Potential

Indole derivatives have been associated with antidiabetic effects, suggesting that our compound might be used in the management of diabetes mellitus. It could contribute to the development of novel insulin sensitizers or inhibitors of enzymes relevant to glucose metabolism .

Antimalarial Activity

The quinoline nucleus is a core structure in many antimalarial drugs. Therefore, 3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one could be investigated for its efficacy against malaria, potentially leading to new treatments for this life-threatening disease .

Cholesterol Management

There is evidence that certain quinoline derivatives can act as cholesterol ester transfer protein (CETP) inhibitors. This implies that our compound may have applications in managing cholesterol levels, offering a new approach to combat cardiovascular diseases .

Future Directions

The future directions for research on “3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one” could include further investigation into its synthesis, properties, and potential applications. This could involve exploring its biological activities, studying its mechanism of action, and developing new synthetic methods .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one involves the condensation of 2-acetyl-1,2,3,4-tetrahydroquinoline with ethyl formate followed by reduction and cyclization.", "Starting Materials": [ "2-acetyl-1,2,3,4-tetrahydroquinoline", "ethyl formate", "sodium borohydride", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Condensation of 2-acetyl-1,2,3,4-tetrahydroquinoline with ethyl formate in the presence of sodium hydroxide to form 3-ethoxycarbonyl-7-methyl-5,6,7,8-tetrahydroquinoline", "Step 2: Reduction of the carbonyl group using sodium borohydride in acetic acid to form 3-hydroxycarbonyl-7-methyl-5,6,7,8-tetrahydroquinoline", "Step 3: Cyclization of the hydroxyl group with the carbonyl group in the presence of acetic acid and water to form 3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one" ] }

CAS RN

123094-71-3

Product Name

3-hydroxy-7-methyl-5,6,7,8-tetrahydroquinolin-5-one

Molecular Formula

C10H11NO2

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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